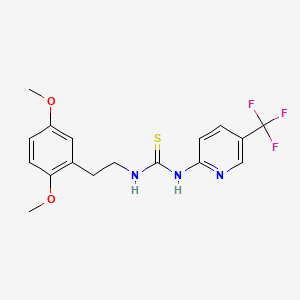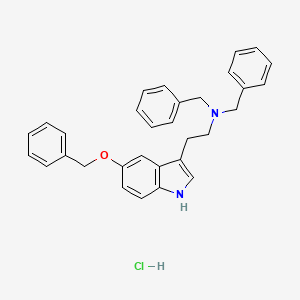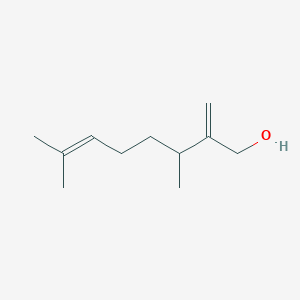
2-Amino-1-butylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-butylnaphthalene is an organic compound with the molecular formula C14H17N. It is a derivative of naphthalene, where an amino group and a butyl group are attached to the naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-butylnaphthalene typically involves the alkylation of naphthalene followed by amination. One common method is the reaction of naphthalene with butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 1-butylnaphthalene. This intermediate is then subjected to nitration and subsequent reduction to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale alkylation and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as trifluoromethanesulfonic acid have been reported to exhibit excellent catalytic performance in similar alkylation reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-1-butylnaphthalene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-butylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of high-performance lubricating oils and as a precursor in the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 2-Amino-1-butylnaphthalene involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
2-Amino-1-butanol: Another amino-substituted compound with similar structural features but different functional properties.
1-Butyl-2-naphthylamine: A structural isomer with the amino group in a different position on the naphthalene ring.
2-Amino-1-propanol: A related compound with a shorter alkyl chain.
Uniqueness: 2-Amino-1-butylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its longer butyl chain compared to similar compounds like 2-Amino-1-propanol provides different steric and electronic effects, influencing its reactivity and interactions .
Eigenschaften
CAS-Nummer |
67219-70-9 |
|---|---|
Molekularformel |
C14H17N |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
1-butylnaphthalen-2-amine |
InChI |
InChI=1S/C14H17N/c1-2-3-7-13-12-8-5-4-6-11(12)9-10-14(13)15/h4-6,8-10H,2-3,7,15H2,1H3 |
InChI-Schlüssel |
VEGDLFGPVRVIBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C=CC2=CC=CC=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


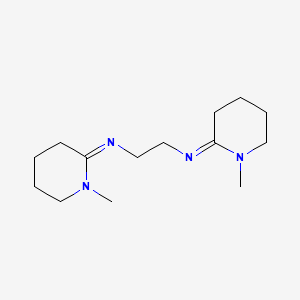
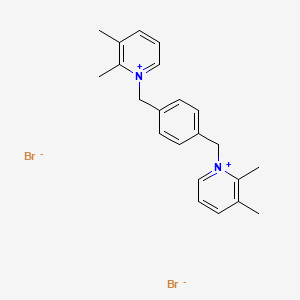


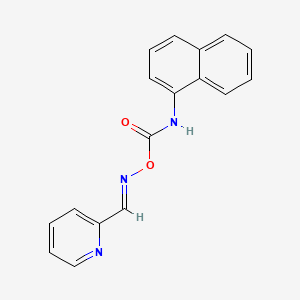
![methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B15185807.png)
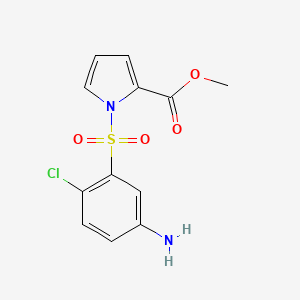
![1-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine;methanesulfonic acid;hydrate](/img/structure/B15185821.png)
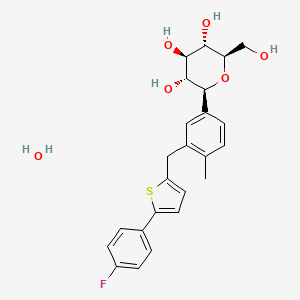
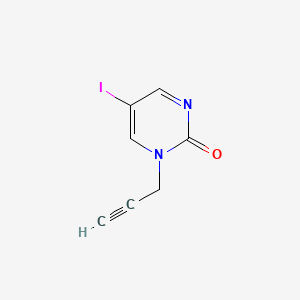
![(1S,11R)-5,7,13-triazatetracyclo[9.3.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene](/img/structure/B15185837.png)
